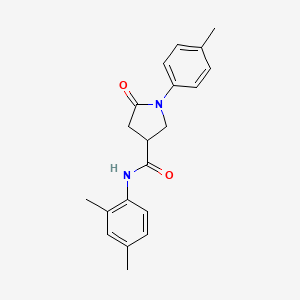![molecular formula C18H19BrN2O2S B11559926 2-(benzylsulfanyl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11559926.png)
2-(benzylsulfanyl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of benzyl mercaptan with a suitable hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(benzylsulfanyl)benzoic acid
- 2-(benzylsulfanyl)benzonitrile
- 2-(benzylsulfanyl)benzothiazole
Uniqueness
2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H19BrN2O2S |
|---|---|
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
2-benzylsulfanyl-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19BrN2O2S/c1-13(24-12-14-6-4-3-5-7-14)18(22)21-20-11-15-10-16(19)8-9-17(15)23-2/h3-11,13H,12H2,1-2H3,(H,21,22)/b20-11+ |
Clé InChI |
UBJJPBKMARLSRX-RGVLZGJSSA-N |
SMILES isomérique |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC)SCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B11559858.png)
![N-[(1Z)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11559862.png)
![4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11559869.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559872.png)
![4-{(Z)-[(4-{[(2E)-2-(4-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11559878.png)
![3-chloro-N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline](/img/structure/B11559882.png)
![4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate](/img/structure/B11559883.png)
![(3E)-3-{[(3,4-Dimethoxyphenyl)formamido]imino}-N-(9-ethyl-9H-carbazol-3-YL)butanamide](/img/structure/B11559887.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11559900.png)
![N'-[(E)-{4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11559907.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11559914.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11559916.png)
